Santofloc C

Description

Santofluc C is a high-performance cationic polymer coagulant widely used in industrial water treatment and wastewater management. Its primary function is to destabilize colloidal particles and promote agglomeration via charge neutralization and bridging mechanisms. Chemically, it is a polyamine-based compound with a high charge density, enabling efficient flocculation across diverse pH ranges and turbidity conditions . Its molecular structure features quaternary ammonium groups, which enhance its binding affinity to negatively charged contaminants like silica, organic matter, and heavy metals .

Applications span municipal water purification, mining effluent treatment, and paper manufacturing. Studies highlight its superior performance in reducing sludge volume and operational costs compared to traditional coagulants like alum . However, its efficacy depends on factors such as dosage optimization, temperature, and contaminant composition.

Properties

CAS No. |

68784-98-5 |

|---|---|

Molecular Formula |

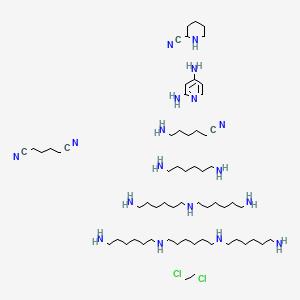

C61H128Cl2N18 |

Molecular Weight |

1184.7 g/mol |

IUPAC Name |

6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;1,2-dichloroethane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine |

InChI |

InChI=1S/C18H42N4.C12H29N3.C6H10N2.C6H16N2.C6H12N2.C6H8N2.C5H7N3.C2H4Cl2/c19-13-7-1-3-9-15-21-17-11-5-6-12-18-22-16-10-4-2-8-14-20;13-9-5-1-3-7-11-15-12-8-4-2-6-10-14;7-5-6-3-1-2-4-8-6;3*7-5-3-1-2-4-6-8;6-4-1-2-8-5(7)3-4;3-1-2-4/h21-22H,1-20H2;15H,1-14H2;6,8H,1-4H2;1-8H2;1-5,7H2;1-4H2;1-3H,(H4,6,7,8);1-2H2 |

InChI Key |

HOISFONYRXKXGU-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)C#N.C1=CN=C(C=C1N)N.C(CCCN)CCN.C(CCCNCCCCCCN)CCN.C(CCCNCCCCCCNCCCCCCN)CCN.C(CCC#N)CCN.C(CCC#N)CC#N.C(CCl)Cl |

Canonical SMILES |

C1CCNC(C1)C#N.C1=CN=C(C=C1N)N.C(CCCN)CCN.C(CCCNCCCCCCN)CCN.C(CCCNCCCCCCNCCCCCCN)CCN.C(CCC#N)CCN.C(CCC#N)CC#N.C(CCl)Cl |

physical_description |

Liquid |

Origin of Product |

United States |

Comparison with Similar Compounds

Santofluc C is compared here with two functionally analogous coagulants: PolyDiallyldimethylammonium chloride (PolyDADMAC) and Polyacrylamide (PAM) . The analysis covers structural properties, performance metrics, and industrial applicability.

Structural and Functional Comparison

| Property | Santofluc C | PolyDADMAC | Polyacrylamide (PAM) |

|---|---|---|---|

| Chemical Class | Polyamine | Polyelectrolyte (quaternary ammonium) | Polyacrylamide (non-ionic/anionic/cationic) |

| Charge Density | High (~6 meq/g) | Moderate (~4 meq/g) | Variable (depends on functionalization) |

| Molecular Weight | 10–50 kDa | 50–200 kDa | 1,000–20,000 kDa |

| Primary Mechanism | Charge neutralization | Charge neutralization | Bridging/adsorption |

| pH Tolerance | 4–10 | 3–9 | 5–9 (cationic); 3–7 (anionic) |

| Optimal Dosage (mg/L) | 2–10 | 5–15 | 0.5–5 (varies with charge type) |

Key Findings :

- Efficiency : Santofluc C achieves >90% turbidity removal at 5 mg/L in high-hardness water, outperforming PolyDADMAC (75–85% at 10 mg/L) and anionic PAM (80–88% at 3 mg/L) under similar conditions .

- Sludge Production : Santofluc C generates 20–30% less sludge than PolyDADMAC due to its compact floc structure .

- Cost : PolyDADMAC is 40% cheaper per kilogram, but Santofluc C’s lower dosage requirements reduce long-term costs by 15–20% .

Research Limitations and Controversies

- Toxicity Concerns: PolyDADMAC’s residual monomers (e.g., diallyldimethylammonium chloride) exhibit higher aquatic toxicity compared to Santofluc C’s degradation byproducts .

- Temperature Sensitivity : PAM’s efficiency drops significantly at temperatures >35°C, whereas Santofluc C maintains stability up to 50°C .

- Biodegradability : Santofluc C’s polyamine backbone is less biodegradable than PAM’s carbon-chain structure, raising concerns about environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.